![molecular formula C8H12ClN3O2 B2858009 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride CAS No. 2378502-87-3](/img/structure/B2858009.png)
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.
Preparation Methods
The synthesis of 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride typically involves the construction of the triazole ring followed by the introduction of the cyclobutyl and acetic acid moieties. One common method for synthesizing triazoles is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or can proceed without a catalyst under thermal conditions .
For industrial production, continuous flow methods are often employed due to their efficiency and scalability. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups in the molecule.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and catalysts for substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets. The triazole ring is a common motif in many pharmaceuticals, and this compound is no exception.
Mechanism of Action
The mechanism of action of 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride can be compared to other triazole-containing compounds, such as:
Fluconazole: An antifungal agent that also contains a triazole ring. It is used to treat fungal infections by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Voriconazole: Another antifungal agent with a triazole ring, used to treat serious fungal infections.
Trazodone: An antidepressant that contains a triazole ring and is used to treat major depressive disorder.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a cyclobutyl and acetic acid moiety. This unique combination of functional groups gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(1,2,4-triazol-4-yl)cyclobutyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-8(13)3-6-1-7(2-6)11-4-9-10-5-11;/h4-7H,1-3H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSQECPQRRNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NN=C2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378502-87-3 |
Source


|
| Record name | 2-[3-(4H-1,2,4-triazol-4-yl)cyclobutyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
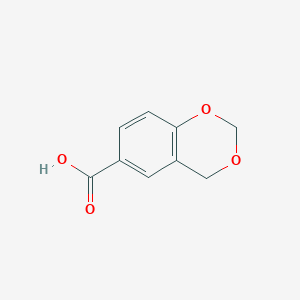
![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/new.no-structure.jpg)
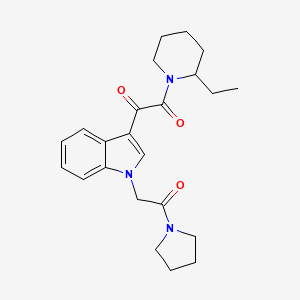
![ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2857933.png)
![1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one](/img/structure/B2857934.png)
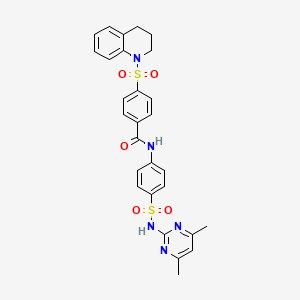

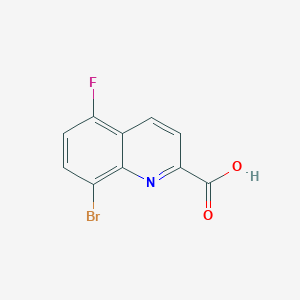
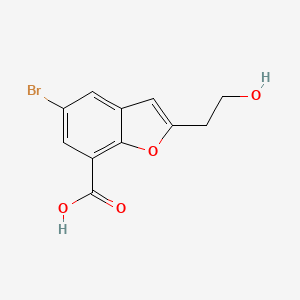
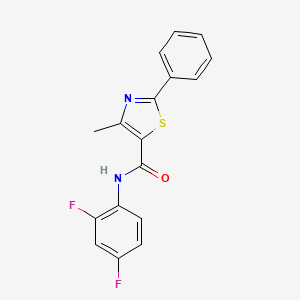
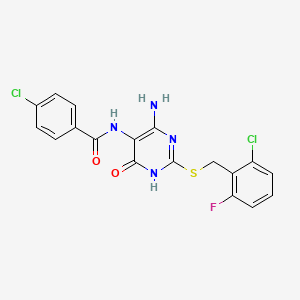
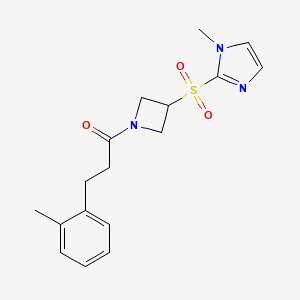

![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2857949.png)
